molecular formula C11H12BrNO2 B1310488 4-(3-Bromopropoxy)-3-methoxybenzonitrile CAS No. 3244-23-3

4-(3-Bromopropoxy)-3-methoxybenzonitrile

Cat. No. B1310488
CAS RN: 3244-23-3
M. Wt: 270.12 g/mol
InChI Key: NRLISHLIWZEUDI-UHFFFAOYSA-N
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Description

“4-(3-Bromopropoxy)-3-methoxybenzonitrile” is a chemical compound with the linear formula C10H13BrO2 . It has a molecular weight of 245.118 .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a symmetrical pillar 5arene derivative containing ten quinoline groups was prepared using a compound with a similar structure . The synthesis involved the use of 1,2-dichloroethane solvent and copper (II) sulfate catalysis .

Scientific Research Applications

Biotransformation in Environmental Conditions

Bromoxynil, a related compound to 4-(3-Bromopropoxy)-3-methoxybenzonitrile, demonstrates significant anaerobic biodegradability and undergoes transformations under various environmental conditions. In an investigation by Knight, Berman, and Häggblom (2003), bromoxynil was depleted in methanogenic, sulfidogenic, and Fe(III)-reducing conditions but remained stable under denitrifying conditions. The study highlights the reductive debromination process leading to further transformation into phenol, eventually degrading to carbon dioxide (Knight, Berman, & Häggblom, 2003).

Genetic Engineering for Herbicide Resistance

Stalker, McBride, and Malyj (1988) explored the potential of genetic engineering in plants for herbicide resistance, specifically against bromoxynil. By introducing a bacterial detoxification gene into tobacco plants, they achieved resistance to high levels of bromoxynil, suggesting an innovative method for herbicide resistance in agricultural practices (Stalker, McBride, & Malyj, 1988).

Role in Plant Cell Death

Morimoto and Shimmen (2008) studied the primary effect of bromoxynil in inducing plant cell death, proposing that its mechanism may involve cytosol acidification. This finding can be useful in understanding the herbicidal action of bromoxynil and related compounds, as well as their potential applications in basic botany research (Morimoto & Shimmen, 2008).

Herbicide Metabolism in Plants

Research by Schaller, Schneider, and Schutte (1991) on the metabolism of bromoxynil in various plant species with differing susceptibilities highlights the compound's role in plant physiology and potential applications in selective herbicide development (Schaller, Schneider, & Schutte, 1991).

Soil Persistence and Environmental Impact

Smith's (1984) study on the persistence of bromoxynil in different soil types under laboratory conditions provides insight into the environmental impact and behavior of such compounds, which is crucial for sustainable agricultural practices (Smith, 1984).

Safety And Hazards

Safety data sheets suggest that “4-(3-Bromopropoxy)-3-methoxybenzonitrile” should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

properties

IUPAC Name

4-(3-bromopropoxy)-3-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-14-11-7-9(8-13)3-4-10(11)15-6-2-5-12/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLISHLIWZEUDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439703
Record name 4(3-bromopropoxy)-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromopropoxy)-3-methoxybenzonitrile

CAS RN

3244-23-3
Record name 4(3-bromopropoxy)-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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